molecular formula C10H7ClN2O B5757796 3-(3-chlorophenyl)-2-cyanoacrylamide

3-(3-chlorophenyl)-2-cyanoacrylamide

Cat. No.: B5757796
M. Wt: 206.63 g/mol
InChI Key: WKQJEMMLYNQPJS-YWEYNIOJSA-N
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Description

3-(3-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has been widely used in scientific research. It is a member of the cyanoacrylamide family of compounds, which are known for their strong adhesive properties. This compound has been used for a variety of applications, including as a cross-linking agent, a polymerization initiator, and a fluorescent probe.

Scientific Research Applications

Herbicidal Activity

3-(3-Chlorophenyl)-2-cyanoacrylamide and its derivatives show potential as herbicides. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibited good herbicidal activities. They found that the presence of a suitable group at the 3-position of acrylate was crucial for high herbicidal activity, indicating the importance of structural modifications in this compound class (Wang et al., 2004).

Insecticidal Properties

Compounds derived from this compound have shown promise as insecticides. Abdel-Raheem et al. (2021) synthesized compounds starting from 3-cyano-4,6-distyrylpyridin-2(1H)-thione, which demonstrated higher insecticidal activity than a reference insecticide against cowpea aphid, Aphis craccivora Koch (Abdel-Raheem et al., 2021).

Material Science Applications

In material science, this compound derivatives have been studied for their potential applications. For instance, Hong et al. (2009) explored the grafting of polyacrylamide on cotton fabrics using UV-induced polymerization techniques. They utilized photo-active moieties such as benzophenone and observed that the chlorine-treated cotton fabrics exhibited excellent antibacterial abilities (Hong et al., 2009).

Pharmaceutical Research

In pharmaceutical research, the derivatives of this compound have been explored for their potential applications. For example, research on 3-chloropropionyl chloride, a related compound, has shown its utility in the field of pharmaceuticals, demonstrating the versatility and potential of related compounds (Movsisyan et al., 2018).

Corrosion Inhibition

The compound has also been studied for its corrosion inhibition properties. Abu-Rayyan et al. (2022) investigated the corrosion inhibition effect of synthetic acrylamide derivatives on copper in nitric acid solutions, indicating the compound’s potential in industrial applications (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJEMMLYNQPJS-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-2-cyanoacrylamide
Reactant of Route 2
3-(3-chlorophenyl)-2-cyanoacrylamide

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